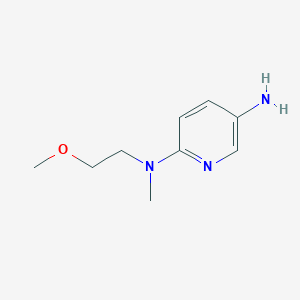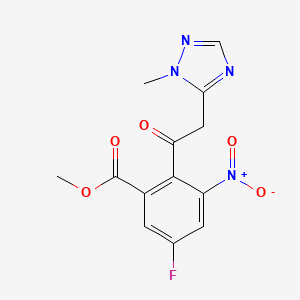
methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
Übersicht
Beschreibung
“Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate” is a chemical compound with the formula C13H12ClFN4O5 and a molecular weight of 358.7096 . It is used in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include a methyl ester group, a fluoro group, a nitro group, and a 1-methyl-1H-1,2,4-triazol-5-yl group . The presence of these groups likely contributes to the compound’s reactivity and its interactions with other molecules.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Fries Rearrangement
A study by Moreno-Fuquen et al. (2019) describes the catalyst- and solvent-free synthesis of heterocyclic amides, including compounds related to the target chemical, using microwave-assisted Fries rearrangement. This technique represents a significant advancement in the efficient and regioselective synthesis of such compounds, demonstrating potential applications in the development of novel chemical entities for various scientific purposes (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
Research by Yurttaş et al. (2020) focused on synthesizing new triazole derivatives, exploring their antimicrobial properties. The study highlights the potential of these compounds, closely related to the target chemical, in developing new antimicrobial agents. Such derivatives show promise in combating various bacterial and fungal infections, underlining the importance of this class of compounds in medicinal chemistry (Yurttaş et al., 2020).
Antifungal and Apoptotic Effects
Çavușoğlu et al. (2018) investigated the synthesis, characterization, and biological activities of triazole-oxadiazole compounds, revealing their significant antifungal and apoptotic effects against various Candida species. These findings suggest the potential therapeutic applications of such compounds in treating fungal infections and their role in inducing programmed cell death in pathogenic organisms (Çavușoğlu et al., 2018).
Herbicide Development
Zuo et al. (2013) designed and synthesized triazol-5-ones as inhibitors of protoporphyrinogen oxidase, a key target for herbicides. The study demonstrates the application of these compounds in agriculture, particularly as herbicides with broad-spectrum efficacy and potential use in soybean fields. This research underscores the diverse utility of triazole derivatives in sectors beyond pharmaceuticals, extending to agricultural sciences (Zuo et al., 2013).
Antibacterial Properties
The work of Santosh et al. (2018) on the synthesis of thiazoles and thiazole-containing triazoles revealed their effective antibacterial activity against various bacterial strains. This study adds to the growing body of evidence supporting the role of triazole derivatives in developing new antibacterial agents, highlighting their potential in addressing antibiotic resistance challenges (Santosh et al., 2018).
Eigenschaften
IUPAC Name |
methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O5/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYWPALNWVTHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)

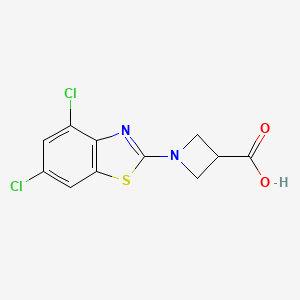
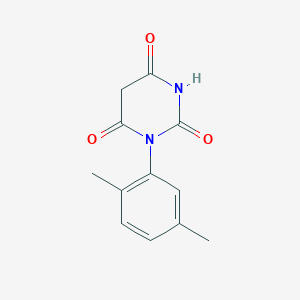
![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)

![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
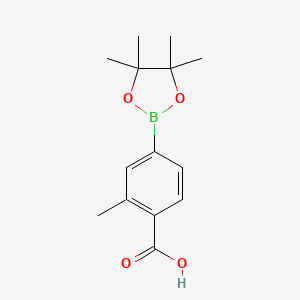
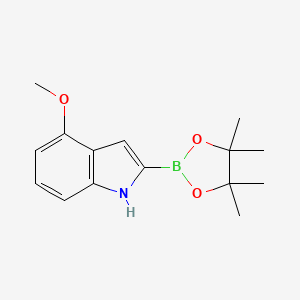

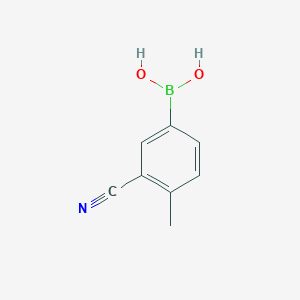
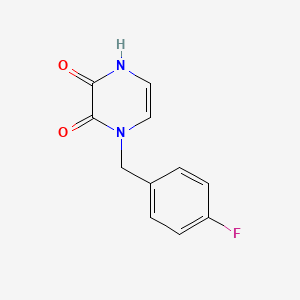
![9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463787.png)
